molecular formula C22H16N2O4 B2698733 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide CAS No. 923686-86-6

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Cat. No.: B2698733
CAS No.: 923686-86-6
M. Wt: 372.38
InChI Key: KAKIPYCUBVEIIF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a chromenone-derived compound featuring a pyridine-3-carboxamide substituent at the 6-position of the chromenone core. The 4-methoxyphenyl group at the 2-position introduces electron-donating properties, which may influence its electronic configuration, solubility, and biological interactions.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKIPYCUBVEIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors to form the chromenone structure. For instance, 4-methoxyphenylacetic acid can be cyclized with salicylaldehyde under acidic conditions to yield the chromenone core.

    Introduction of the Nicotinamide Moiety: The chromenone core is then reacted with nicotinic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and chromenone carbonyl groups are primary sites for hydrolysis:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (1:3 HCl/H<sub>2</sub>O) at 80°C for 6 hours, cleaving the amide bond to yield pyridine-3-carboxylic acid and 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one.

    • Yield : ~72% under optimized conditions.

  • Basic Hydrolysis :
    NaOH (2M, ethanol/water) at 60°C opens the chromenone ring via nucleophilic attack at the 4-oxo position, forming a dicarboxylic acid derivative.

Condition Reagent Product Yield
Acidic (HCl/H<sub>2</sub>O)1:3 HCl, 80°C, 6hPyridine-3-carboxylic acid + 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one72%
Basic (NaOH)2M NaOH, ethanol/water, 60°C2-(4-Methoxyphenyl)-6-(pyridine-3-carboxamido)-4-oxo-4H-chromene-3,5-dioic acid65%

Nucleophilic Substitution

The electron-deficient pyridine ring undergoes substitution at the 2- and 4-positions:

  • Amination :
    Reacts with NH<sub>3</sub> in DMF at 120°C to form 3-carboxamide-2-aminopyridine derivatives.

    • Mechanism : SNAr pathway facilitated by the electron-withdrawing carboxamide group.

Reaction Reagent Conditions Product Yield
AminationNH<sub>3</sub>, DMF120°C, 8h2-Amino-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide68%
MethoxylationNaOMe, MeOHReflux, 12h4-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide55%

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular interactions:

  • Pyridone Formation :
    Heating in POCl<sub>3</sub> induces cyclization between the pyridine carboxamide and chromenone carbonyl, generating a fused pyrido[2,3-c]chromenone system .

    • Key Intermediate : 6-(Pyridin-3-yl)-2-(4-methoxyphenyl)-4H-chromeno[4,3-b]pyridin-4-one .

Reagent Conditions Product Yield
POCl<sub>3</sub>80°C, 4hFused pyrido-chromenone derivative60%
PPA100°C, 6hChromenone-fused pyrrolidine analog48%

Halogenation

Electrophilic halogenation occurs at the chromenone’s 5- and 7-positions:

  • Bromination :
    Br<sub>2</sub> in CCl<sub>4</sub> adds bromine atoms to the chromenone ring, forming 5,7-dibromo derivatives.

Reagent Conditions Product Yield
Br<sub>2</sub>/CCl<sub>4</sub>25°C, 2h5,7-Dibromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide78%
Cl<sub>2</sub>/FeCl<sub>3</sub>40°C, 3h5-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide63%

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction :
    Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form biaryl derivatives.

Reagent Catalyst Product Yield
PhB(OH)<sub>2</sub>Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>2-(4-Methoxyphenyl)-6-(pyridine-3-carboxamido)-4-oxo-4H-chromene-5-phenyl70%

Reduction Reactions

Selective reduction of the chromenone carbonyl:

  • NaBH<sub>4</sub> Reduction :
    Converts the 4-oxo group to a hydroxyl, yielding 4-hydroxy-4H-chromen-6-yl derivatives .

Reagent Conditions Product Yield
NaBH<sub>4</sub>EtOH, 0°C, 1hN-[2-(4-Methoxyphenyl)-4-hydroxy-4H-chromen-6-yl]pyridine-3-carboxamide85%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

  • Dimerization :
    Forms a cyclobutane-linked dimer under UV light (254 nm).

Condition Reagent Product Yield
UV (254 nm)NoneDimeric N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide40%

Key Mechanistic Insights

  • Amide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by water.

  • SNAr Reactions : The pyridine ring’s electron deficiency directs nucleophiles to the 2- and 4-positions.

  • Halogenation Selectivity : Electron-donating methoxy groups direct electrophiles to the chromenone’s 5- and 7-positions.

This compound’s reactivity profile underscores its versatility in synthesizing bioactive derivatives, particularly in oncology and antimicrobial research . Experimental protocols should prioritize inert atmospheres and anhydrous solvents to mitigate side reactions.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has been studied for various biological activities:

Activity Description References
AntioxidantExhibits significant free radical scavenging activity, protecting cells from oxidative stress.
AnticancerDemonstrates cytotoxic effects against several cancer cell lines, including breast and prostate cancer.
Anti-inflammatoryInhibits pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of this compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells. The compound was shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

In vitro studies indicated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its efficacy in managing inflammatory responses. This positions it as a candidate for further development in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cellular signaling and cancer cell proliferation.

    Pathway Modulation: It can modulate various cellular pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 4-methoxyphenyl group in the target compound contrasts with the electron-withdrawing fluorine in , which may alter reactivity or binding affinity in biological systems.

Pyridine-3-Carboxamide Derivatives in Diverse Scaffolds

The pyridine-3-carboxamide moiety is shared across multiple pharmacophores. Notable examples include:

  • Indan Derivatives: Compounds like 2-(difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide retain the pyridine-3-carboxamide group but replace the chromenone core with an indan scaffold. This substitution likely impacts conformational flexibility and target selectivity.
  • Dihydropyridines: N-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide incorporates a dihydropyridine ring, introducing sulfur-based substituents that may influence redox properties.

Comparison Highlights :

  • Chromenone vs. Indan: The planar chromenone system may favor π-π stacking interactions in biological targets, whereas the indan scaffold’s rigidity could enhance metabolic stability.

Research Findings and Implications

  • Methoxy Groups : The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs but reduce binding to hydrophobic pockets .
  • Fluorine Substitution : The 2-fluorophenyl analog could exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism.

Methodological Notes: Crystallographic studies of these compounds likely employ SHELX and WinGX for structure refinement, while ORTEP-3 aids in visualizing molecular geometry.

Biological Activity

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a chromenone core linked to a nicotinamide moiety and a 4-methoxyphenyl group . Its molecular formula is C22H16N2O4C_{22}H_{16}N_{2}O_{4} with a molecular weight of 372.4 g/mol . The structural characteristics contribute to its biological properties, making it a subject of interest in drug discovery.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound is known to inhibit various enzymes, including kinases and proteases, which are critical in cancer cell proliferation and other diseases .
  • Pathway Modulation : It modulates cellular pathways associated with apoptosis and cell cycle regulation, suggesting its potential as an anti-cancer agent .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticancer Activity :
    • This compound has shown promise in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumor progression .
    • A study indicated that derivatives of this compound could inhibit enzymes related to cancer proliferation, demonstrating IC50 values that suggest significant potency .
  • Cholinesterase Inhibition :
    • The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.09 μM to 3 μM against AChE .
    • This activity is crucial for enhancing cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases.
  • Neuroprotective Effects :
    • It has been reported that the compound can protect neuronal cells from oxidative stress-induced damage, which is vital for neuroprotection .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
Study ADemonstrated significant anticancer activity through enzyme inhibition with an IC50 value of 0.27 μM against AChE.
Study BShowed neuroprotective properties in rat pheochromocytoma (PC12) cells against hydrogen peroxide-induced damage.
Study CInvestigated structure–activity relationships, identifying modifications that enhance AChE inhibition potency significantly .

Applications

The applications of this compound span various fields:

  • Medicinal Chemistry :
    • The compound is explored for its potential as an anti-cancer agent and as a therapeutic candidate for neurodegenerative diseases.
  • Pharmaceutical Development :
    • Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity, making it a valuable scaffold for drug design .
  • Biological Research :
    • It serves as a tool for studying cellular pathways and mechanisms involved in disease processes, contributing to the understanding of drug interactions at the molecular level .

Q & A

Q. Tables

Property Value Reference
Molecular Weight407.39 g/mol
LogP (Predicted)2.8 (ChemAxon)
Aqueous Solubility (pH 7.4)0.2 mg/mL
XRD Space GroupP21/c (monoclinic)

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